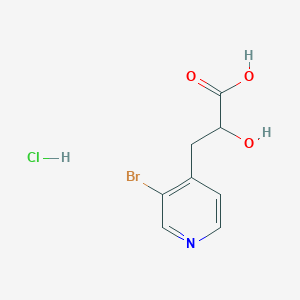3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride
CAS No.: 2225154-31-2
Cat. No.: VC6623588
Molecular Formula: C8H9BrClNO3
Molecular Weight: 282.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2225154-31-2 |
|---|---|
| Molecular Formula | C8H9BrClNO3 |
| Molecular Weight | 282.52 |
| IUPAC Name | 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H |
| Standard InChI Key | GHTWRIYCPOQUMO-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure integrates a pyridine ring with a bromine atom at the 3-position and a 2-hydroxypropanoic acid side chain at the 4-position. The hydrochloride salt formation enhances stability, a common strategy for carboxylic acid derivatives . The molecular formula C₈H₈BrNO₃ corresponds to a molar mass of 262.52 g/mol. Key structural descriptors include:
SMILES Notation
C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl
InChI Key
NPPIURJPMOIQNT-UHFFFAOYSA-N
The pyridine ring’s electron-withdrawing bromine substituent influences reactivity, while the hydroxypropanoic acid moiety introduces chirality and hydrogen-bonding capability.
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for various adducts provide insights into its gas-phase behavior, relevant for mass spectrometric characterization :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 245.97605 | 142.7 |
| [M+Na]+ | 267.95799 | 144.5 |
| [M+NH4]+ | 263.00259 | 145.7 |
| [M-H]- | 243.96149 | 140.8 |
These values aid in method development for analytical workflows, particularly in metabolomics or impurity profiling .
Synthesis and Production
Synthetic Routes
While explicit literature on this compound’s synthesis is absent, analogous bromopyridine derivatives are typically synthesized via:
-
Electrophilic Bromination: Direct bromination of pyridine precursors using reagents like N-bromosuccinimide (NBS).
-
Nucleophilic Substitution: Displacement of leaving groups (e.g., chloride) on pre-functionalized pyridines.
-
Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the hydroxypropanoic acid moiety .
The hydrochloride salt likely forms during workup via treatment with hydrochloric acid, protonating the pyridine nitrogen or carboxylic acid group.
| Supplier | Location | Specialization |
|---|---|---|
| Yancheng Biaoye Chemical Co., Ltd. | CN | Fine chemicals, pharmaceutical intermediates |
| Polpharma SA | PL | Bulk pharmaceuticals, API synthesis |
| Suzhou Industrial Park Yacoo Chemical | CN | Reagents, catalysts |
Pricing and batch-specific data remain proprietary, but typical scales range from milligrams to kilograms for research purposes .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free acid. Predicted solubility in polar aprotic solvents (e.g., DMSO, methanol) aligns with its ionic character . Stability under ambient conditions is presumed moderate, necessitating storage at 2–8°C to prevent hydrolysis or decomposition.
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks would include:
-
Pyridine protons: δ 8.5–9.0 ppm (aromatic, deshielded by bromine).
-
Hydroxypropanoic acid: δ 4.3–4.7 ppm (methine adjacent to hydroxyl), δ 2.8–3.2 ppm (methylene) .
Infrared (IR) Spectroscopy
Key absorptions:
-
O-H stretch (carboxylic acid): ~2500–3000 cm⁻¹ (broad).
-
C=O stretch: ~1700 cm⁻¹.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differentiator |
|---|---|---|
| 3-Bromo-2-hydroxypropanoic acid | C₃H₅BrO₃ | Lacks pyridine ring; simpler backbone |
| 4-Bromopyridine-3-carboxylic acid | C₆H₄BrNO₂ | Carboxylic acid directly on pyridine |
The integration of both pyridine and hydroxypropanoic acid groups in 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride enables unique electronic and steric properties, distinguishing it from simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume